![molecular formula C20H18O7 B14448389 [4-(Acetyloxy)phenyl]acetic anhydride CAS No. 79524-46-2](/img/structure/B14448389.png)
[4-(Acetyloxy)phenyl]acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)phenyl]acetic anhydride typically involves the reaction of [4-(Acetyloxy)phenyl]acetic acid with an acid chloride or an acid anhydride. One common method is the reaction of [4-(Acetyloxy)phenyl]acetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Acetyloxy)phenyl]acetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for anhydrides, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl compound and the release of a carboxylate ion.
Hydrolysis: Reaction with water to form [4-(Acetyloxy)phenyl]acetic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.
Alcohols: Used in alcoholysis reactions to form esters.
Amines: Used in aminolysis reactions to form amides.
Catalysts: Such as pyridine, which can be used to facilitate the reaction.
Major Products Formed
[4-(Acetyloxy)phenyl]acetic acid: Formed through hydrolysis.
Esters: Formed through alcoholysis.
Amides: Formed through aminolysis.
Wissenschaftliche Forschungsanwendungen
[4-(Acetyloxy)phenyl]acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [4-(Acetyloxy)phenyl]acetic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another aromatic anhydride with distinct properties and uses.
Propionic Anhydride: An aliphatic anhydride with different reactivity and applications.
Uniqueness
[4-(Acetyloxy)phenyl]acetic anhydride is unique due to the presence of the acetyloxy group, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
79524-46-2 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
CFDGBXLHNPXKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



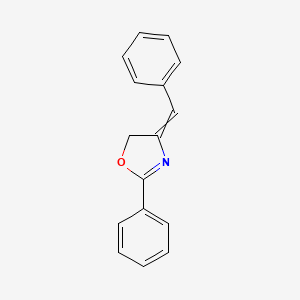

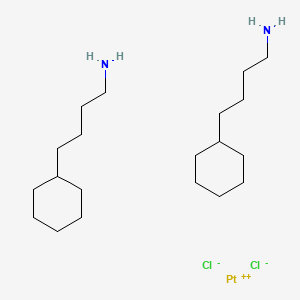
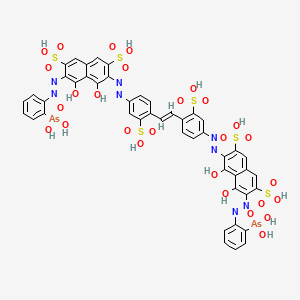


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
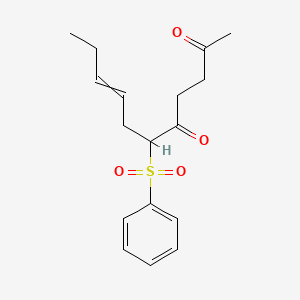



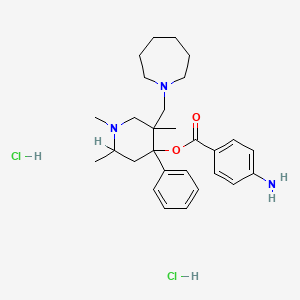
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
